molecular formula C18H15FN2O3 B5709018 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide

3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide

Cat. No. B5709018
M. Wt: 326.3 g/mol
InChI Key: QHDIMISJHKMQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide, also known as FMIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIB is a small molecule that belongs to the class of isoxazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and immune function. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One potential area of research is the development of this compound analogs that exhibit improved solubility and potency. Another area of research is the study of the effects of this compound on the gut-brain axis, which plays a crucial role in various physiological processes such as mood regulation and immune function. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and inflammatory disorders warrant further investigation.

Synthesis Methods

The synthesis of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to produce 4-methoxyphenylacetohydroxamic acid. The next step involves the reaction of this intermediate with 3-chloro-5-fluorobenzoyl chloride, which produces the desired product this compound.

Scientific Research Applications

3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been found to exhibit a wide range of biological activities that make it a potential therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.

properties

IUPAC Name

3-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-15-7-5-12(6-8-15)17-10-16(24-21-17)11-20-18(22)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDIMISJHKMQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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